molecular formula C11H9BrN2O2S B1421201 Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate CAS No. 1065074-63-6

Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate

Cat. No.: B1421201
CAS No.: 1065074-63-6
M. Wt: 313.17 g/mol
InChI Key: NXKPBFWGNXNBSI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKPBFWGNXNBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674636
Record name Methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-63-6
Record name Methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate typically involves the reaction of 3-bromobenzaldehyde with thiourea and methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains and fungi.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Candida albicans0.75

These findings suggest its potential as a broad-spectrum antimicrobial agent, effective against both gram-positive and gram-negative bacteria as well as fungi.

Anticancer Activity
The compound has shown promising anticancer effects in vitro, inhibiting the proliferation of various cancer cell lines:

Cancer Cell LineIC50 (µM)
Human colon adenocarcinoma (HT-29)8
Human breast cancer (MCF-7)12
Human lung adenocarcinoma (A549)10

Mechanistic studies indicate that it induces apoptosis in cancer cells by modulating cell cycle proteins and apoptosis-related pathways .

Biological Studies

Enzyme Interaction Studies
this compound is utilized in studies to understand its interactions with various enzymes and receptors. Its ability to bind to specific targets can influence biochemical pathways critical for cellular functions. For instance, molecular docking studies have revealed strong binding affinities to Bcl-2 and cyclooxygenase (COX) enzymes, which play significant roles in regulating apoptosis and inflammation in cancer cells .

Material Science

The unique structural characteristics of this compound make it a candidate for the development of new materials with specific electronic or optical properties. Its thiazole ring structure allows for potential applications in organic electronics and photonic devices.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with thiourea and methyl 2-bromoacetate under basic conditions. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy. Variations in substituents on the thiazole ring have been shown to significantly impact both antimicrobial and anticancer properties .

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted by researchers demonstrated the effectiveness of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's low MIC values indicate its potential as a lead compound for developing new antibiotics.
  • Anticancer Mechanism Exploration
    Another significant study utilized molecular docking to explore the anticancer mechanisms of this compound, revealing insights into how it interacts with target proteins involved in cancer cell survival. The findings suggest that modifications to the compound's structure could enhance its therapeutic efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Positional Isomers and Halogen-Substituted Analogs
Compound Name Substituent Position Molecular Weight (g/mol) Key Properties Biological/Application Relevance Reference
Methyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate 4-Bromo 313.2 Similar electronic profile but distinct steric orientation due to para-bromine. Used in SIRT2 inhibitor studies; higher steric accessibility for enzyme binding .
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate 2-Chloro 269.7 Ortho-chloro substitution increases steric hindrance, reducing solubility. Limited data; primarily a synthetic intermediate .
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate Ethyl ester, 4-Bromo 327.2 Ethyl ester enhances lipophilicity; para-bromine improves π-π stacking in crystallography. Structural basis for antimicrobial agents .
Methyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate 4-Methyl 253.3 Methyl group donates electrons, altering reactivity. Used in nanoparticle synthesis for enhanced stability .

Key Observations :

  • Ester Group : Methyl esters (e.g., target compound) generally offer higher metabolic stability than ethyl esters, which are more lipophilic .

Variations in the Thiazole Core

Table 2: Thiazole Core Modifications
Compound Name Core Modification Molecular Weight (g/mol) Key Properties Application Reference
Methyl 2-amino-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate Oxoethyl side chain 230.2 Increased polarity due to the oxoethyl group. Intermediate in synthesizing pyrido-pyrimidines .
Methyl 2-((3S,4R)-4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-3-methoxy piperidin-1-yl)thiazole-5-carboxylate Piperidine-pyrrole hybrid 486.3 Enhanced conformational rigidity. GyrB/ParE inhibitor with 97.75% UPLC purity .
Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate Ureido functionalization 459.3 Hydrogen-bonding capability improves target affinity. SIRT2 inhibitor (27% yield in synthesis) .

Key Observations :

  • Functional Group Additions : Ureido and piperidine-pyrrole hybrids enhance target specificity but complicate synthesis (lower yields, e.g., 27% in ).
  • Side Chain Effects : Oxoethyl groups increase solubility but reduce membrane permeability .

Biological Activity

Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activities

Thiazole derivatives, including this compound, are known for their broad spectrum of biological activities. These include:

  • Antibacterial
  • Antifungal
  • Antiviral
  • Antitumor
  • Anti-inflammatory
  • Analgesic

These properties make thiazoles valuable in medicinal chemistry and drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound exhibits inhibitory effects on various enzymes, which can lead to antimicrobial and anticancer activities. For instance, it has been shown to inhibit certain enzymes critical for bacterial and cancer cell survival.
  • Cellular Interaction : The compound interacts with cellular signaling pathways and gene expression, affecting cellular metabolism and apoptosis. Notably, it has been observed to induce cell cycle arrest and apoptosis in cancer cells .
  • Molecular Binding : The molecular mechanism involves binding to specific biomolecules such as receptors or enzymes, leading to either activation or inhibition of their functions.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cell death in various cancer cell lines:

  • IC50 Values : Studies indicate that the compound has IC50 values in the micromolar range against different cancer types, suggesting potent cytotoxic effects .
Cell LineIC50 (µM)Reference
A431 (skin cancer)< 10
U251 (glioblastoma)< 20
MCF-7 (breast cancer)~15

Antimicrobial Activity

The compound also shows promising antimicrobial activity. It has been tested against various bacterial strains and demonstrated effective inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli50 µg/mL
S. aureus25 µg/mL
M. tuberculosis100 µg/mL

This compound interacts with several biochemical pathways:

  • Cell Signaling : Alters the activity of key signaling molecules, influencing cellular responses.
  • Gene Expression : Modulates transcription factors involved in cell cycle regulation and apoptosis.

These interactions are crucial for its therapeutic effects in both antimicrobial and anticancer applications .

Q & A

Q. Protocol :

  • Target Selection : Enzymes (e.g., COX-2, kinases) or cell lines (e.g., HeLa, MCF-7).
  • Assays :
    • MTT Assay : Measure cytotoxicity (IC₅₀).
    • Fluorescence Polarization : Quantify protein binding affinity.
      Example : A bromophenyl-thiazole derivative exhibited IC₅₀ = 12.3 µM against breast cancer cells, with SAR studies highlighting the bromine’s role in enhancing activity .

Methodological Guidance

What separation techniques are suitable for purifying this compound?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20:80 to 50:50).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 180–182°C) .
    Advanced Tip : Centrifugal partition chromatography (CPC) reduces silica-induced decomposition .

How to design a stability study under physiological conditions?

Q. Protocol :

  • pH Variation : Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C.
  • Analysis : HPLC-MS monitors degradation products (e.g., ester hydrolysis to carboxylic acid).
    Example : A related thiazole ester showed 95% stability at pH 7.4 after 24h but 30% degradation at pH 1.2 .

Data Contradiction Analysis

Why do elemental analysis results deviate from theoretical values?

  • Common Causes : Incomplete purification (e.g., residual solvents) or hygroscopicity.
  • Solution : Dry samples under vacuum (0.1 mmHg, 40°C) for 24h before analysis. For hygroscopic compounds, use Karl Fischer titration to quantify water content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate
Reactant of Route 2
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.